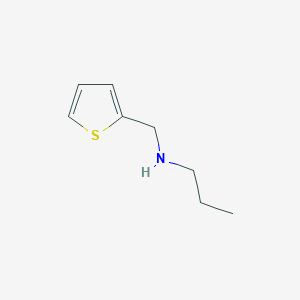

Propyl(thiophen-2-ylmethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

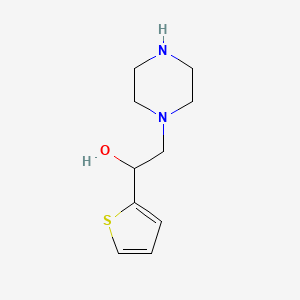

Propyl(thiophen-2-ylmethyl)amine is a chemical compound with the CAS Number: 751436-48-3 . It has a molecular weight of 156.27 and its IUPAC name is N-((1H-1lambda3-thiophen-2-yl)methyl)propan-1-amine .

Synthesis Analysis

The synthesis of thiophene derivatives, which includes Propyl(thiophen-2-ylmethyl)amine, can be achieved using the Gewald synthesis . This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The InChI code for Propyl(thiophen-2-ylmethyl)amine is 1S/C8H14NS/c1-2-5-9-7-8-4-3-6-10-8/h3-4,6,9-10H,2,5,7H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Amines, including Propyl(thiophen-2-ylmethyl)amine, are considered good nucleophiles. They can be alkylated by an SN2 reaction with alkyl halides .Scientific Research Applications

Organic Synthesis

“Propyl(thiophen-2-ylmethyl)amine” is a valuable compound in organic synthesis. It serves as a building block for creating various thiophene derivatives, which are crucial in synthesizing biologically active molecules. The thiophene moiety is a common feature in many pharmaceuticals due to its stability and electronic properties, making it an attractive component for drug design .

Medicinal Chemistry

In medicinal chemistry, thiophene derivatives exhibit a wide range of pharmacological activities. Compounds like “Propyl(thiophen-2-ylmethyl)amine” can be used to develop new medications with anti-inflammatory, anti-psychotic, anti-arrhythmic, and anti-anxiety properties. Its versatility allows for the exploration of novel therapeutic agents .

Material Science

Thiophene-based compounds are integral to material science, particularly in the development of organic semiconductors. “Propyl(thiophen-2-ylmethyl)amine” can contribute to the advancement of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), thanks to the electronic properties of the thiophene ring .

Corrosion Inhibition

The industrial application of thiophene derivatives includes their use as corrosion inhibitors. “Propyl(thiophen-2-ylmethyl)amine” can be part of formulations that protect metals from corrosion, especially in harsh environments, thereby extending the life of metal components and structures .

Antimicrobial Agents

Research has shown that thiophene derivatives have antimicrobial properties. “Propyl(thiophen-2-ylmethyl)amine” could be used to synthesize new antimicrobial agents that combat resistant strains of bacteria and other pathogens, addressing a critical need in public health .

Cancer Research

Thiophene derivatives are also explored for their anticancer properties. “Propyl(thiophen-2-ylmethyl)amine” may play a role in the synthesis of compounds that inhibit cancer cell growth or enhance the efficacy of existing chemotherapy drugs .

Mechanism of Action

Target of Action

Propyl(thiophen-2-ylmethyl)amine is a thiophene-based analog, which has been of interest to a growing number of scientists as a potential class of biologically active compounds . .

Biochemical Pathways

Thiophene derivatives, in general, have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Safety and Hazards

Future Directions

While specific future directions for Propyl(thiophen-2-ylmethyl)amine are not mentioned in the search results, it’s worth noting that the compound is available for purchase, indicating ongoing interest and potential future research in its properties and applications.

Relevant Papers The relevant papers retrieved discuss the properties and potential applications of Propyl(thiophen-2-ylmethyl)amine . These papers could provide further insights into the compound’s characteristics and uses.

properties

IUPAC Name |

N-(thiophen-2-ylmethyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-2-5-9-7-8-4-3-6-10-8/h3-4,6,9H,2,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJDQRACYFTARL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405882 |

Source

|

| Record name | Propyl(thiophen-2-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

751436-48-3 |

Source

|

| Record name | Propyl(thiophen-2-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(N-(2-carboxycyclohexanecarbonyl)anilino)ethyl-phenylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365928.png)

![2-[(Hexadecylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365932.png)

![5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1365940.png)

![2-(3-chlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylonitrile](/img/structure/B1365947.png)